molecular formula C23H23FN2O2 B6507429 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide CAS No. 941975-69-5

4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide

Cat. No. B6507429
CAS RN: 941975-69-5
M. Wt: 378.4 g/mol
InChI Key: YEWIIUSJNPGNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide (4F-NMB) is a small molecule that has recently gained attention in the scientific community due to its potential applications in a variety of fields. It is a derivative of benzamide, a type of amide, and is composed of a benzene ring with two nitrogen atoms and two carbon atoms. 4F-NMB has been found to have a variety of interesting properties, including its ability to act as a potent inhibitor of the enzyme adenosine deaminase (ADA). This enzyme is important in the regulation of adenosine levels in the body, and its inhibition by 4F-NMB could have important implications for the treatment of certain diseases. In addition, 4F-NMB has been found to have potential applications in drug development, as a potential therapeutic agent, and in laboratory experiments.

Scientific Research Applications

4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide has been found to have a variety of potential applications in scientific research. One of the most promising applications is its potential use as an inhibitor of the enzyme adenosine deaminase (ADA). ADA is an important enzyme in the regulation of adenosine levels in the body, and its inhibition by 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide could have important implications for the treatment of certain diseases. In addition, 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide has been found to have potential applications in drug development, as a potential therapeutic agent, and in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide is not yet fully understood. However, it is believed that 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide binds to the active site of ADA and inhibits its activity. This inhibition of ADA results in the accumulation of adenosine in the body, which has a variety of physiological effects.
Biochemical and Physiological Effects
The accumulation of adenosine in the body due to the inhibition of ADA by 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide has been found to have a variety of biochemical and physiological effects. These effects include the inhibition of cell proliferation, the inhibition of inflammatory responses, the inhibition of apoptosis, the inhibition of angiogenesis, and the inhibition of tumor growth. In addition, 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide has been found to have anti-cancer effects, anti-inflammatory effects, and anti-oxidative effects.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide has been found to have a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide is its ability to act as a potent inhibitor of ADA, which makes it useful for studying the effects of adenosine on various biochemical and physiological processes. In addition, 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide is relatively easy to synthesize, making it a convenient and cost-effective reagent for laboratory experiments.
However, there are also some limitations to the use of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide in laboratory experiments. One of the main limitations is that the mechanism of action of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide is not yet fully understood, which makes it difficult to predict the effects of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide on various biochemical and physiological processes. In addition, 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide is a relatively new reagent, and its effects on various biochemical and physiological processes are not yet fully understood.

Future Directions

There are a number of potential future directions for the use of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide in scientific research. One of the most promising directions is the development of more effective inhibitors of ADA. In addition, further research into the mechanism of action of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide could lead to the development of more effective therapeutic agents for the treatment of various diseases. Finally, further research into the biochemical and physiological effects of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide could lead to the development of more effective laboratory reagents for use in various experiments.

Synthesis Methods

4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide can be synthesized using a variety of methods. The most common method is the reaction of 4-fluoro-N-benzylmorpholine with 1-naphthylacetonitrile in the presence of a base, such as sodium hydroxide. This reaction yields 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide in a high yield. Other methods for the synthesis of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide include the use of Grignard reagents and the reaction of 4-fluoro-N-benzylmorpholine with 1-naphthylacetonitrile in the presence of a palladium catalyst.

properties

IUPAC Name

4-fluoro-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2/c24-19-10-8-18(9-11-19)23(27)25-16-22(26-12-14-28-15-13-26)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,22H,12-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWIIUSJNPGNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

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